molecular formula C9H21Cl2FN2 B1484907 2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride CAS No. 2098154-07-3

2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride

Cat. No. B1484907
CAS RN: 2098154-07-3
M. Wt: 247.18 g/mol
InChI Key: OPUUPQMZNRXCTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride is 1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Chemical Synthesis and Catalysis

A study explored the cobalt/diamine-catalyzed 1,1-difluoroethylation and 2,2,2-trifluoroethylation of aryl Grignard reagents, highlighting the utility of diamine ligands in fluorination reactions, which could be relevant to the synthesis or application of the compound (Ohtsuka & Yamakawa, 2016).

Material Science

Research into polyimides based on aromatic diamines with cyclohexane groups, such as the one potentially similar to "2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride," has shown that these compounds can lead to materials with excellent solubility, thermal stability, and mechanical properties, suggesting potential applications in high-performance polymers (Yang, Su, & Hsiao, 2004).

Biological and Medical Applications

The synthesis of N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms, involving compounds structurally related to diamines, has been investigated for their structural properties, DNA interactions, antimicrobial, and cytotoxic activities. Such research underscores the potential biomedical applications of structurally complex diamines (Öztürk et al., 2019).

Photoluminescence and Forensic Applications

Azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino based organic ligands have been synthesized and shown to emit blue light, suggesting applications in forensic science for latent fingerprint detection and potentially in display technologies due to their photophysical properties (Srinivas et al., 2017).

Chemical Structure and Analysis

The synthesis and X-ray structure analysis of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a compound that shares structural motifs with "2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride," demonstrates the interest in detailed structural characterization of diamine derivatives for various chemical applications (Guillaume et al., 2017).

properties

IUPAC Name

2-cyclohexyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;;/h8H,1-7,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUPQMZNRXCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 2
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 3
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 4
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 5
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 6
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride

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